molecular formula C15H19N3O B7470613 2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole

2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole

Cat. No. B7470613
M. Wt: 257.33 g/mol
InChI Key: TUBVPHXNDVKGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMDQ, and it belongs to the class of oxadiazole derivatives. EMDQ has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

EMDQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, EMDQ has been investigated for its potential as an anti-inflammatory, antioxidant, and anticancer agent. In biochemistry, EMDQ has been studied for its mechanism of action and its effects on various biochemical pathways. In materials science, EMDQ has been explored for its potential as a luminescent material and as a component of organic electronic devices.

Mechanism of Action

The mechanism of action of EMDQ is not fully understood, but it is believed to involve the inhibition of various biochemical pathways. EMDQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EMDQ has also been shown to inhibit the activity of reactive oxygen species (ROS), which are involved in various physiological processes.
Biochemical and Physiological Effects:
EMDQ has been shown to have various biochemical and physiological effects. In vitro studies have shown that EMDQ has antioxidant and anti-inflammatory properties. EMDQ has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that EMDQ has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

EMDQ has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, EMDQ is relatively insoluble in water, which can make it challenging to work with in aqueous environments. Additionally, EMDQ is highly sensitive to light and air, which can affect its stability and purity.

Future Directions

There are several future directions for research on EMDQ. One area of interest is the development of EMDQ-based materials for use in organic electronic devices. Another area of interest is the investigation of EMDQ as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanism of action of EMDQ and its effects on various biochemical pathways.

Synthesis Methods

EMDQ can be synthesized using various methods, including condensation, cyclization, and oxidation reactions. One of the most commonly used methods for synthesizing EMDQ involves the reaction of 2-ethyl-5-methyl-1,3,4-oxadiazole-2-carboxylic acid with 6-methyl-3,4-dihydro-2H-quinoline in the presence of a dehydrating agent. The reaction yields EMDQ as a white crystalline solid with a melting point of 180-182°C.

properties

IUPAC Name

2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-14-16-17-15(19-14)10-18-8-4-5-12-9-11(2)6-7-13(12)18/h6-7,9H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBVPHXNDVKGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN2CCCC3=C2C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.